molecular formula C14H11FO3 B1319468 3-[(2-Fluorobenzyl)oxy]benzoic acid CAS No. 938138-15-9

3-[(2-Fluorobenzyl)oxy]benzoic acid

Cat. No.: B1319468
CAS No.: 938138-15-9
M. Wt: 246.23 g/mol
InChI Key: WLWPTPPJPNCDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Fluorobenzyl)oxy]benzoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C14H11FO3 and a molecular weight of 246.23 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid moiety linked to a fluorobenzyl group via an ether bond . The presence of the fluorine atom in the benzyl group can influence the electronic properties of the molecule, potentially affecting its reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C14H11FO3) and molecular weight (246.23) . Other properties such as solubility, melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Metabolic Studies

  • Metabolic Fate of Fluorobenzyl Alcohols: Research by Blackledge, Nicholson, and Wilson (2003) indicates that after administering 2-, 3- and 4-fluorobenzyl alcohols, major metabolites in urine were glycine conjugates of corresponding benzoic acids. Additionally, a small proportion of urinary metabolites corresponded to N-acetylcysteinyl conjugates, possibly due to the production of a reactive sulphate ester during metabolism (Blackledge, Nicholson, & Wilson, 2003).

Structure-Metabolism Relationships

  • Quantitative Structure-Metabolism Relationships: Ghauri et al. (1992) conducted a study on substituted benzoic acids, including 2-, 3- and 4-fluorobenzoic acids. This study explored the urinary excretion profiles and metabolic fate using high-resolution NMR spectroscopy, revealing that phase II glucuronidation or glycine conjugation reactions predominated in the metabolism of these compounds (Ghauri et al., 1992).

Functionalization Studies

  • Functionalization of Fluorobenzyl Alcohols: Marzi et al. (2002) achieved the functionalization of fluorobenzyl alcohols by metalation and subsequent carboxylation, producing seven new fluorobenzoic acids in average yields. This study highlights the potential of fluorobenzyl alcohols in synthesizing various benzoic acid derivatives (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

Antimicrobial Activity

  • Antibacterial Activity of Hydroxy Benzoic Acid Derivatives: Satpute, Gangan, and Shastri (2018) reported on the synthesis of novel 3-Hydroxy benzoic acid derivatives, highlighting their potential antibacterial activity. This research suggests the usefulness of such derivatives in developing new drug candidates with antimicrobial properties (Satpute, Gangan, & Shastri, 2018).

Inhibitory Effects in Dermatoses

  • Inhibition of Leukotriene Synthesis: A study by Ahnfelt-Rønne, Aaes, and Skak-Nielsen (2005) on ETH615, a compound structurally related to 3-[(2-Fluorobenzyl)oxy]benzoic acid, demonstrated potent inhibition of leukotriene biosynthesis and IL-8 gene expression, suggesting potential applications in anti-inflammatory treatments (Ahnfelt-Rønne, Aaes, & Skak-Nielsen, 2005).

Role in Food and Pharmaceuticals

  • Occurrence in Food and Pharmaceuticals: Del Olmo, Calzada, and Nuñez (2017) discussed benzoic acid and its derivatives, including this compound, as naturally occurring compounds in foods and as additives. These compounds are used for their antibacterial and antifungal properties in various products (Del Olmo, Calzada, & Nuñez, 2017).

Mechanism of Action

The mechanism of action of “3-[(2-Fluorobenzyl)oxy]benzoic acid” is not specified in the available data. Its use in proteomics research suggests it may interact with proteins or other biomolecules, but further details would depend on the specific context of the research .

Safety and Hazards

While specific safety data for “3-[(2-Fluorobenzyl)oxy]benzoic acid” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWPTPPJPNCDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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